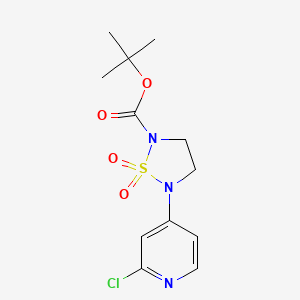

Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide

Description

Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a thiadiazolidine dioxide derivative characterized by a 1,2,5-thiadiazolidine core functionalized with a tert-butyl carboxylate group at position 2 and a 2-chloropyridin-4-yl substituent at position 5.

Properties

Molecular Formula |

C12H16ClN3O4S |

|---|---|

Molecular Weight |

333.79 g/mol |

IUPAC Name |

tert-butyl 5-(2-chloropyridin-4-yl)-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate |

InChI |

InChI=1S/C12H16ClN3O4S/c1-12(2,3)20-11(17)16-7-6-15(21(16,18)19)9-4-5-14-10(13)8-9/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

ILQJYMOAVNZDMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(S1(=O)=O)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloropyridine-4-carboxylic acid with tert-butylamine to form the corresponding amide. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the thiadiazolidine ring. The final step involves oxidation using hydrogen peroxide or a similar oxidizing agent to introduce the dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.

Substitution: The chloropyridinyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazolidine dioxide derivatives share a common core structure but exhibit distinct physicochemical and biological properties depending on substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison of Thiadiazolidine Dioxide Derivatives

Key Observations:

Chloropyridinyl group (target compound): Introduces aromaticity and electron-withdrawing effects, which may enhance stability and polar interactions (e.g., hydrogen bonding) compared to alkyl or benzyl analogs. Phosphonate/chloroethyl groups (e.g., ): Add hydrolytic liability (PO and Cl moieties) and modulate solubility. The 100% yield in suggests efficient synthetic routes for phosphonate derivatives.

Spectroscopic Trends: IR: All compounds show strong SO₂ asymmetric/symmetric stretches (~1330–1170 cm⁻¹) and carbonyl (CO) stretches (~1700–1740 cm⁻¹). The target compound’s chloropyridinyl group would introduce additional C-Cl (~550–600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹). Optical Activity: Chiral analogs (e.g., ) exhibit measurable [α]D values, whereas non-chiral derivatives (e.g., ) lack optical rotation data.

The chloropyridinyl group’s resemblance to nicotinamide scaffolds hints at possible kinase or receptor interactions.

Biological Activity

Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of thiadiazolidine derivatives often involves the condensation of sulfamides with various carbonyl compounds. For this compound, the reaction typically requires specific conditions to yield the desired product effectively. The compound features a thiadiazolidine ring structure that is chemically reactive due to the presence of sulfur and nitrogen atoms.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that thiadiazolidines exhibit antimicrobial properties. The mechanism often involves inhibition of microbial growth through interference with specific cellular pathways or enzyme functions .

- Cytotoxic Effects : Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, compounds related to the thiadiazolidine scaffold have demonstrated cytotoxicity against various cancer cell lines, suggesting potential for anticancer therapies .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Thiadiazolidines can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation. For example, it has been noted to affect enzymes linked to the inflammatory response and cancer cell survival pathways .

- Cellular Pathway Modulation : By interacting with cellular signaling pathways, this compound could influence processes such as apoptosis and cell cycle regulation. This modulation is critical in both antimicrobial and anticancer activities .

Research Findings and Case Studies

Recent studies have provided insights into the biological efficacy of this compound:

Future Directions

The ongoing exploration of this compound highlights its potential as a versatile scaffold in drug discovery. Future research should focus on:

- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the thiadiazolidine structure affect biological activity will aid in optimizing efficacy and reducing toxicity.

- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing therapeutic potential and safety profiles.

- Mechanistic Studies : Further elucidation of the molecular targets and pathways influenced by this compound will enhance understanding of its pharmacological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 5-(2-chloropyridin-4-yl)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide?

- Methodology : The synthesis likely involves multi-step reactions, starting with the functionalization of 2-chloropyridin-4-yl derivatives. For example, thiadiazolidine ring formation may require cyclization of a sulfonamide intermediate with a carbonyl compound under acidic or basic conditions. A tert-butyl ester group can be introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Key Considerations : Optimize reaction temperature and solvent polarity (e.g., DMF or THF) to prevent premature deprotection. Monitor intermediates via TLC or LC-MS.

Q. How should researchers characterize this compound spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C) and the sulfone moiety (characteristic downfield shifts). The 2-chloropyridin-4-yl group will show aromatic protons at δ ~7.5–8.5 ppm.

- IR : Confirm sulfone (asymmetric/symmetric S=O stretches at ~1300–1150 cm⁻¹) and ester carbonyl (C=O stretch at ~1720 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ with an expected m/z matching the molecular formula (C₁₃H₁₇ClN₃O₄S).

Q. What safety protocols are recommended for handling this compound?

- Guidance : Based on analogous tert-butyl piperidine carboxylates, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin or eyes. In case of exposure, follow standard decontamination protocols (e.g., flush eyes with water for 15 minutes; wash skin with soap) .

- Toxicity Note : Limited toxicity data exist for this specific compound. Assume acute toxicity comparable to structurally similar sulfonamides and chloropyridines.

Advanced Research Questions

Q. How can researchers resolve inconsistencies in reaction yields during synthesis?

- Troubleshooting Framework :

- Step 1 : Analyze reaction intermediates via HPLC or NMR to identify side products (e.g., deprotected tert-butyl groups or sulfone reduction).

- Step 2 : Vary reaction conditions (e.g., switch from DMF to acetonitrile to reduce nucleophilic side reactions).

- Step 3 : Use computational tools (DFT calculations) to evaluate steric/electronic barriers in cyclization steps .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Protocol :

- Accelerated Degradation Study : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Key Metrics : Half-life (t₁/₂) and degradation products (e.g., tert-butyl cleavage or sulfone hydrolysis).

- Table : Hypothetical Stability Data (Illustrative):

| pH | Temperature (°C) | t₁/₂ (hours) | Major Degradation Pathway |

|---|---|---|---|

| 7.4 | 37 | 48 | Ester hydrolysis |

| 2.0 | 37 | 12 | Sulfone cleavage |

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Approach :

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the sulfone group’s hydrogen-bonding potential.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the thiadiazolidine ring.

- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates with nucleophiles like thiols).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.